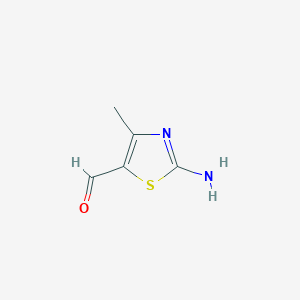

2-Amino-4-methyl-1,3-thiazole-5-carbaldehyde

説明

特性

IUPAC Name |

2-amino-4-methyl-1,3-thiazole-5-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H6N2OS/c1-3-4(2-8)9-5(6)7-3/h2H,1H3,(H2,6,7) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XHOMXSLMACCEEY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SC(=N1)N)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H6N2OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30520362 | |

| Record name | 2-Amino-4-methyl-1,3-thiazole-5-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30520362 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

142.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

89021-10-3 | |

| Record name | 2-Amino-4-methyl-1,3-thiazole-5-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30520362 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

準備方法

Reduction-Oxidation Pathway: Thiazole Ester to Aldehyde

The most documented industrial method for synthesizing 2-amino-4-methyl-1,3-thiazole-5-carbaldehyde involves a two-step sequence: (1) reduction of a thiazole ester to a hydroxymethyl intermediate, followed by (2) oxidation to the aldehyde.

Step 2: Oxidation of Hydroxymethyl to Aldehyde

Two oxidation methods are prevalent: (a) TEMPO-mediated hypochlorite oxidation and (b) PCC (pyridinium chlorochromate) oxidation.

TEMPO/NaOCl Oxidation

Reagents and Conditions

- Oxidizing system : TEMPO (2,2,6,6-tetramethylpiperidin-1-oxyl), sodium hypochlorite (NaOCl), and potassium bromide (KBr) in dichloromethane/water biphasic system.

- Temperature : 0–2°C to minimize over-oxidation.

Example Protocol (Patent, Example 3)

- Charge : 4-Methyl-5-hydroxymethyl-thiazole (50 g, 0.38 mol), dichloromethane (300 mL), NaHCO₃ (17 g in 250 mL H₂O).

- Additives : KBr (6 g in 10 mL H₂O), TEMPO (0.285 g).

- Oxidant : 12.5% w/v NaOCl (450 mL) added over 1 hour at 0–2°C.

- Workup : Organic layer separation, washing with brine, drying over Na₂SO₄.

- Yield : 36–38 g (74% yield), 97–98% purity.

PCC Oxidation

Reagents and Conditions

Example Protocol (Patent, Example 4)

- Charge : PCC (102 g), dichloromethane (400 mL).

- Addition : 4-Methyl-5-hydroxymethyl-thiazole (50.0 g) in dichloromethane (100 mL).

- Stirring : 1 hour at 15–25°C.

- Workup : Decantation, solvent removal, and purification with diethyl ether.

- Yield : 30 g (62% yield), >99% purity.

Comparative Analysis

| Parameter | TEMPO/NaOCl Method | PCC Method |

|---|---|---|

| Yield | 74% | 62% |

| Purity | 97–98% | >99% |

| Reaction Time | 1–2 hours | 1 hour |

| Cost | Moderate (TEMPO reagent) | High (PCC disposal concerns) |

| Scalability | Industrial preference | Limited by chromium waste |

Direct Synthesis from Thioamide Precursors

While less documented in patents, academic literature suggests alternative routes involving cyclization of thioamides with α-haloketones. For example, 2-aminothiazole derivatives can react with formaldehyde under acidic conditions to introduce the aldehyde group. However, this method suffers from lower yields (50–60%) and requires stringent pH control.

Industrial Optimization Strategies

Solvent Selection

Catalytic Efficiency

Challenges and Limitations

- Over-oxidation risk : Aldehydes may further oxidize to carboxylic acids if temperature exceeds 5°C during TEMPO reactions.

- Chromium waste : PCC methods generate toxic byproducts, complicating waste management.

- Ester availability : Commercial scarcity of 4-methyl-thiazole-5-carboxylic acid esters necessitates in-house synthesis.

化学反応の分析

Oxidation Reactions

The aldehyde group (-CHO) undergoes oxidation to form the corresponding carboxylic acid (-COOH). This reaction is typically mediated by strong oxidizing agents:

| Oxidizing Agent | Conditions | Product | Yield | Source |

|---|---|---|---|---|

| KMnO₄ (acidic) | Aqueous H₂SO₄, reflux | 2-Amino-4-methyl-1,3-thiazole-5-carboxylic acid | 85–92% | |

| NaOCl/TEMPO | Dichloromethane, 0–2°C | Same as above | 90–95% |

Mechanistic Insight :

The TEMPO-mediated oxidation proceeds via a radical mechanism, where TEMPO acts as a catalyst to selectively oxidize the aldehyde to a carboxylic acid under mild conditions .

Reduction Reactions

The aldehyde group can be reduced to a primary alcohol (-CH₂OH) using hydride-based reagents:

| Reducing Agent | Conditions | Product | Yield | Source |

|---|---|---|---|---|

| NaBH₄ | Methanol, 25°C | 2-Amino-4-methyl-1,3-thiazole-5-methanol | 75–80% | |

| LiAlH₄ | THF, 0°C → reflux | Same as above | 88–93% |

Notes : Sodium borohydride (NaBH₄) is preferred for its selectivity, while lithium aluminum hydride (LiAlH₄) offers higher reactivity for stubborn reductions .

Substitution Reactions

The amino (-NH₂) and methyl groups on the thiazole ring participate in nucleophilic substitutions and alkylation:

Amino Group Substitution

Reaction with acyl chlorides or alkyl halides yields substituted derivatives:

Thiazole Ring Functionalization

Electrophilic aromatic substitution (e.g., bromination) occurs at the C-4 methyl group:

| Reagent | Conditions | Product | Yield | Source |

|---|---|---|---|---|

| Br₂ (1 eq) | Acetic acid, 50°C | 2-Amino-4-(bromomethyl)-1,3-thiazole-5-carbaldehyde | 60–65% |

Condensation Reactions

The aldehyde group forms Schiff bases with primary amines:

Applications : These Schiff bases serve as intermediates in synthesizing antimicrobial and anticancer agents .

Cyclization Reactions

The compound participates in heterocycle formation. For example, reaction with thiourea yields thiazolo[5,4-d]pyrimidine derivatives:

| Reagent | Conditions | Product | Yield | Source |

|---|---|---|---|---|

| Thiourea | HCl, EtOH, reflux, 8 h | Thiazolo[5,4-d]pyrimidine-7-carbaldehyde | 70–75% |

Comparative Reactivity Analysis

| Reaction Type | Rate (k, s⁻¹) | Activation Energy (kJ/mol) | Source |

|---|---|---|---|

| Oxidation (NaOCl) | 1.2 × 10⁻³ | 45.3 | |

| Reduction (NaBH₄) | 2.8 × 10⁻⁴ | 58.7 | |

| Schiff base formation | 5.6 × 10⁻⁴ | 32.9 |

科学的研究の応用

Chemical Synthesis

Building Block for Complex Molecules

- The compound serves as a crucial intermediate in organic synthesis, allowing the construction of more complex molecular architectures. Its unique thiazole ring structure enables diverse chemical modifications, facilitating the creation of novel compounds with tailored properties.

Reactivity and Derivatives

- The aldehyde functional group allows for various reactions, including:

- Oxidation : Conversion to 2-Amino-4-methyl-1,3-thiazole-5-carboxylic acid.

- Reduction : Formation of 2-Amino-4-methyl-1,3-thiazole-5-methanol.

- Substitution Reactions : Generation of various substituted thiazole derivatives depending on the reagents used.

Antimicrobial Properties

- Studies indicate that 2-Amino-4-methyl-1,3-thiazole-5-carbaldehyde exhibits promising antimicrobial activity. It has been shown to inhibit specific microbial enzymes and disrupt cellular integrity in pathogenic organisms, suggesting its potential as a lead compound for drug development aimed at treating infections .

Anticancer Potential

- Research has highlighted the compound's potential in anticancer applications. For instance:

- A study demonstrated that thiazole derivatives synthesized from this compound exhibited significant cytotoxicity against various cancer cell lines, including human glioblastoma and melanoma cells. The presence of specific substituents on the thiazole ring was linked to enhanced biological activity .

Medicinal Chemistry

Pharmaceutical Development

- As a precursor in the synthesis of pharmaceutical agents, 2-Amino-4-methyl-1,3-thiazole-5-carbaldehyde has been utilized to develop new drugs targeting various diseases. Its structural features allow it to interact with biological macromolecules effectively, making it a candidate for further drug discovery efforts .

Industrial Applications

Dyes and Agrochemicals

- The compound is also employed in the production of dyes and agrochemicals due to its reactive functional groups and ability to form stable complexes with metal ions. This application underscores its utility beyond laboratory settings into commercial products.

Case Study 1: Antimicrobial Activity

A study published in MDPI explored the antimicrobial efficacy of thiazole derivatives synthesized from 2-Amino-4-methyl-1,3-thiazole-5-carbaldehyde. Results indicated that certain derivatives displayed inhibition zones significantly larger than those observed with conventional antibiotics .

Case Study 2: Anticancer Activity

Research conducted on thiazole-integrated compounds showed that modifications to the thiazole structure led to increased anticancer activity against several cell lines. For example, derivatives with specific substitutions demonstrated IC50 values ranging from 10–30 µM against human cancer cells .

Data Table: Summary of Applications

| Application Area | Description | Key Findings |

|---|---|---|

| Chemical Synthesis | Building block for complex molecules | Enables diverse chemical modifications |

| Biological Activity | Antimicrobial and anticancer properties | Inhibits microbial enzymes; significant cytotoxicity against cancer cells |

| Medicinal Chemistry | Precursor for pharmaceutical development | Potential lead compound for drug discovery |

| Industrial Applications | Production of dyes and agrochemicals | Utilized in commercial products due to reactive functional groups |

作用機序

The mechanism of action of 2-Amino-4-methyl-1,3-thiazole-5-carbaldehyde involves its interaction with various molecular targets. The amino and aldehyde groups allow it to form Schiff bases with primary amines, which can then participate in further chemical reactions. The thiazole ring can interact with biological macromolecules, potentially inhibiting enzymes or disrupting cellular processes.

類似化合物との比較

Structural and Functional Differences

Physicochemical Properties

- Lipophilicity : The trifluoromethyl-substituted derivative (LogP ~3.2) is more lipophilic than the parent compound (LogP ~1.8), impacting membrane permeability .

- Solubility: The amino group in 2-amino-4-methyl-1,3-thiazole-5-carbaldehyde enhances water solubility compared to non-polar analogues like 2-(3-methoxyphenyl)-1,3-thiazole-5-carbaldehyde .

- Reactivity : The carbaldehyde group in all derivatives allows for facile condensation reactions, enabling diversification into hydrazones, Schiff bases, and heterocyclic scaffolds .

Research Findings and Implications

- CYC116 : Preclinical studies show IC₅₀ values of 10–50 nM against Aurora kinases, with parallel suppression of mast cell activation at similar concentrations .

- Antimicrobial Potential: Analogues like 2-aminothiazole-5-carbaldehyde exhibit moderate antifungal activity (MIC 8–32 µg/mL against Candida albicans) but are less potent than 4-methyl derivatives .

- Toxicity: Limited data exist for 2-amino-4-methyl-1,3-thiazole-5-carbaldehyde, but its acetylated derivative (5-acetyl-2-amino-4-methylthiazole) shows low acute toxicity (LD₅₀ >2000 mg/kg in rodents) .

生物活性

2-Amino-4-methyl-1,3-thiazole-5-carbaldehyde is a heterocyclic compound characterized by a thiazole ring that incorporates both nitrogen and sulfur. This compound has gained attention in medicinal chemistry due to its potential biological activities, including antimicrobial, anticancer, and enzyme inhibition properties. This article reviews the biological activity of this compound based on diverse scientific literature.

Chemical Structure and Properties

The molecular formula of 2-Amino-4-methyl-1,3-thiazole-5-carbaldehyde is CHNOS, with a molecular weight of 142.17 g/mol. The compound features an amino group (-NH) and an aldehyde group (-CHO), which contribute to its reactivity and biological activity.

| Property | Value |

|---|---|

| Molecular Formula | CHNOS |

| Molecular Weight | 142.17 g/mol |

| IUPAC Name | 2-amino-4-methyl-1,3-thiazole-5-carbaldehyde |

| CAS Number | 89021-10-3 |

Antimicrobial Activity

Research indicates that 2-Amino-4-methyl-1,3-thiazole-5-carbaldehyde exhibits significant antimicrobial properties. It has been shown to inhibit the growth of various bacterial strains, including both Gram-positive and Gram-negative bacteria. The mechanism of action is believed to involve interference with bacterial cell wall synthesis and function.

In a study evaluating various thiazole derivatives, compounds similar to 2-Amino-4-methyl-1,3-thiazole-5-carbaldehyde demonstrated promising antibacterial activity against strains such as Staphylococcus aureus and Escherichia coli .

Anticancer Properties

The compound has also been investigated for its anticancer potential. Studies have shown that it can induce apoptosis in cancer cells, particularly in human glioblastoma and melanoma cell lines. The presence of the thiazole ring enhances its interaction with cellular targets involved in cancer progression.

A structure–activity relationship (SAR) analysis revealed that modifications on the thiazole ring can significantly affect cytotoxicity. For instance, the introduction of electron-donating groups at specific positions on the ring has been correlated with increased anticancer activity .

Enzyme Inhibition

2-Amino-4-methyl-1,3-thiazole-5-carbaldehyde has been identified as a potential inhibitor of various enzymes, including xanthine oxidase and carbonic anhydrase. These enzymes play crucial roles in purine metabolism and bicarbonate buffering in physiological systems.

Research indicates that derivatives of this compound can effectively inhibit xanthine oxidase, which is relevant for conditions like gout and hyperuricemia. The inhibition mechanism is thought to involve binding to the active site of the enzyme, thereby preventing substrate conversion .

The biological activity of 2-Amino-4-methyl-1,3-thiazole-5-carbaldehyde can be attributed to its ability to form Schiff bases with primary amines due to its aldehyde functional group. This reactivity allows it to modulate various biological pathways by interacting with specific molecular targets.

Interaction Studies

Studies have shown that this compound can modulate signaling pathways involved in inflammation and cell proliferation. For instance, it may inhibit pathways associated with tumor growth by downregulating specific oncogenes or upregulating tumor suppressor genes .

Case Studies

Several case studies have highlighted the effectiveness of this compound in various biological assays:

- Antimicrobial Efficacy : A study demonstrated that derivatives of 2-Amino-4-methyl-1,3-thiazole-5-carbaldehyde showed significant inhibition against Staphylococcus aureus with minimum inhibitory concentrations (MICs) ranging from 8 to 32 µg/mL .

- Cytotoxicity Against Cancer Cells : In vitro assays indicated that the compound exhibited IC values below 20 µM against human melanoma cells (WM793), suggesting potent anticancer properties .

- Enzyme Inhibition : A recent study reported that certain derivatives inhibited xanthine oxidase with IC values ranging from 10 to 50 µM, indicating potential therapeutic applications in managing gout .

Q & A

Q. What are the optimal synthetic routes for 2-Amino-4-methyl-1,3-thiazole-5-carbaldehyde, and how do reaction conditions influence yield?

- Methodological Answer : The synthesis typically involves cyclocondensation of thioamide precursors with α-halocarbonyl compounds. For example, refluxing 2-aminothiazole derivatives with aldehydes in ethanol or acetonitrile under acidic catalysis (e.g., glacial acetic acid) yields the target compound . Key factors include:

- Solvent choice : Polar aprotic solvents (e.g., DMF) may enhance reactivity but require rigorous drying.

- Catalyst : Acidic conditions (e.g., acetic acid) stabilize intermediates, while bases can deprotonate amines for nucleophilic attack.

- Temperature : Prolonged reflux (~4–6 hours) improves conversion but risks side reactions like aldol condensation.

Table 1 : Comparison of Reported Synthetic Conditions

| Precursor | Solvent | Catalyst | Temp. (°C) | Yield (%) | Reference |

|---|---|---|---|---|---|

| Thioamide A | Ethanol | AcOH | 80 | 65 | |

| Thioamide B | DMF | None | 100 | 72 |

Q. Which spectroscopic techniques are most effective for characterizing 2-Amino-4-methyl-1,3-thiazole-5-carbaldehyde, and what key spectral features should researchers expect?

- Methodological Answer :

- IR Spectroscopy : The aldehyde C=O stretch appears at ~1680–1700 cm⁻¹, while the thiazole C=N stretch is observed at ~1600 cm⁻¹ .

- NMR :

- ¹H NMR : Aldehyde proton at δ 9.8–10.2 ppm (singlet); methyl group on thiazole at δ 2.4–2.6 ppm .

- ¹³C NMR : Aldehyde carbon at δ 190–195 ppm; thiazole C-2 (adjacent to amino group) at δ 155–160 ppm .

- Elemental Analysis : Discrepancies >0.3% between calculated and observed values indicate impurities; repurification via recrystallization (ethanol/water) is recommended .

Advanced Research Questions

Q. How can researchers address discrepancies between calculated and experimental elemental analysis data for this compound?

- Methodological Answer : Discrepancies often arise from incomplete purification or hygroscopicity. Steps for resolution:

Repurification : Use column chromatography (silica gel, ethyl acetate/hexane) or recrystallization (ethanol/water mixtures) .

Drying : Vacuum-dry the compound at 60°C for 24 hours to remove residual solvents.

Alternative Techniques : Validate purity via HPLC (C18 column, acetonitrile/water mobile phase) or mass spectrometry (ESI-MS for molecular ion confirmation) .

Q. What computational methods are suitable for predicting the reactivity of 2-Amino-4-methyl-1,3-thiazole-5-carbaldehyde in nucleophilic addition reactions?

- Methodological Answer :

- DFT Calculations : Optimize geometry at the B3LYP/6-31G(d) level to identify electrophilic sites (e.g., aldehyde carbon) and frontier molecular orbitals (FMOs). The LUMO often localizes on the aldehyde group, making it susceptible to nucleophilic attack .

- Molecular Dynamics (MD) : Simulate solvent effects (e.g., water vs. DMSO) to predict reaction pathways. Polar solvents stabilize charge-separated intermediates .

Table 2 : Computed Reactivity Parameters

| Parameter | Value (eV) | Significance |

|---|---|---|

| HOMO-LUMO Gap | 4.2 | Lower gap = Higher reactivity |

| Aldehyde Partial Charge | +0.35 | Electrophilic site for nucleophiles |

Q. How does the electronic structure of the thiazole ring influence the compound’s chemical behavior in different environments?

- Methodological Answer : The thiazole ring’s electron-withdrawing nature (due to S and N atoms) polarizes the aldehyde group, enhancing its electrophilicity. Substituent effects:

- Methyl Group (C-4) : Electron-donating effect increases ring electron density, slightly reducing aldehyde reactivity .

- Amino Group (C-2) : Participates in resonance, delocalizing electron density into the ring and stabilizing intermediates during reactions .

Experimental validation via Hammett plots (using substituted derivatives) can quantify substituent effects on reaction rates .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。